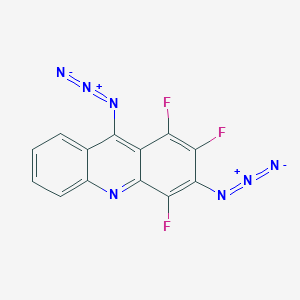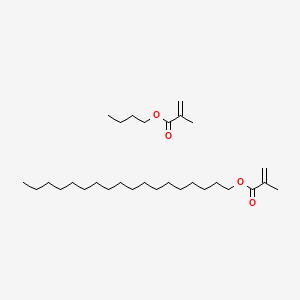
Butyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-methylprop-2-enoate: and octadecyl 2-methylprop-2-enoate are esters derived from 2-methylprop-2-enoic acid, commonly known as methacrylic acid. These compounds are used in various industrial applications due to their unique chemical properties. Butyl 2-methylprop-2-enoate is often utilized in the production of polymers and resins, while octadecyl 2-methylprop-2-enoate finds applications in surface coatings and lubricants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Butyl 2-methylprop-2-enoate: This compound is typically synthesized through the esterification of methacrylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the mixture is heated under reflux conditions to facilitate the reaction.
Octadecyl 2-methylprop-2-enoate: This ester is prepared by reacting methacrylic acid with octadecanol. .
Industrial Production Methods: Industrial production of these esters involves large-scale esterification processes using continuous reactors. The reactants are continuously fed into the reactor, and the products are continuously removed, allowing for efficient and high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Both butyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: These esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The esters can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Chemistry: : These esters are used as monomers in the synthesis of polymers and copolymers. They are also employed as intermediates in organic synthesis .
Biology: : In biological research, these compounds are used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling .
Medicine: : These esters are explored for their potential use in drug delivery systems due to their ability to form biocompatible and biodegradable polymers .
Industry: : Butyl 2-methylprop-2-enoate is used in the production of adhesives, coatings, and sealants. Octadecyl 2-methylprop-2-enoate is used in lubricants and surface treatments to provide hydrophobic properties .
Wirkmechanismus
The mechanism of action of these esters involves their ability to undergo polymerization reactions. The double bond in the methacrylate group allows for radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but with a shorter alkyl chain.
Ethyl 2-methylprop-2-enoate: Another ester with a different alkyl group.
Dodecyl 2-methylprop-2-enoate: Similar to octadecyl 2-methylprop-2-enoate but with a shorter alkyl chain
Uniqueness
Butyl 2-methylprop-2-enoate: Offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Octadecyl 2-methylprop-2-enoate: Provides excellent hydrophobic properties due to its long alkyl chain, making it ideal for surface treatments and lubricants
Eigenschaften
CAS-Nummer |
60322-47-6 |
|---|---|
Molekularformel |
C30H56O4 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C8H14O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-10-8(9)7(2)3/h2,4-20H2,1,3H3;2,4-6H2,1,3H3 |
InChI-Schlüssel |
HULIFGOUJSAEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCOC(=O)C(=C)C |
Verwandte CAS-Nummern |
60322-47-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
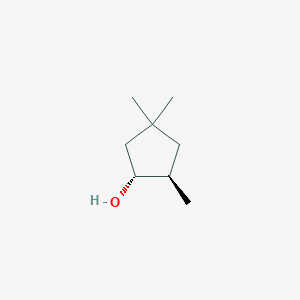
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
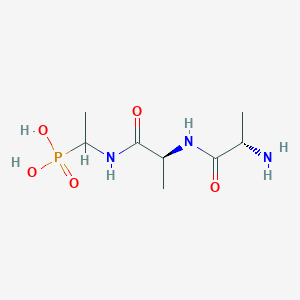
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
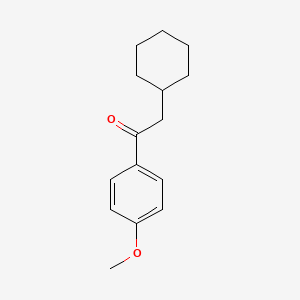
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
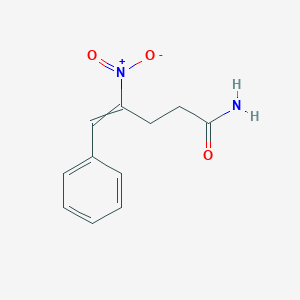
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
